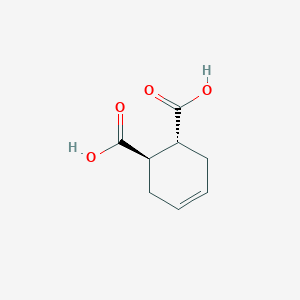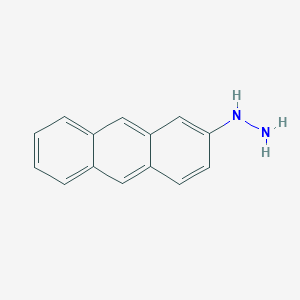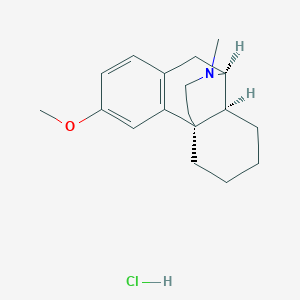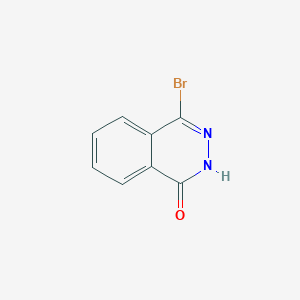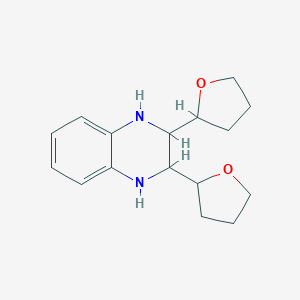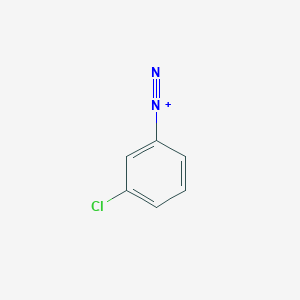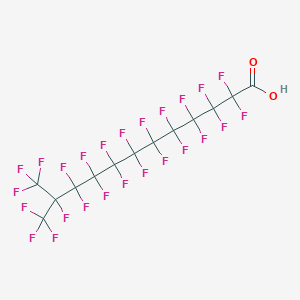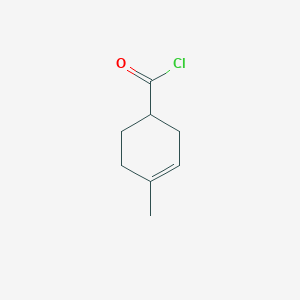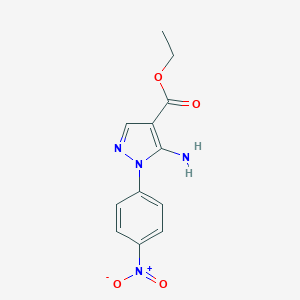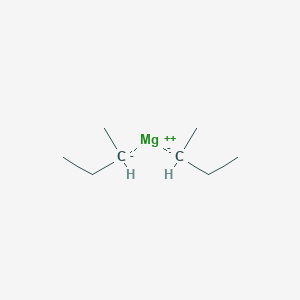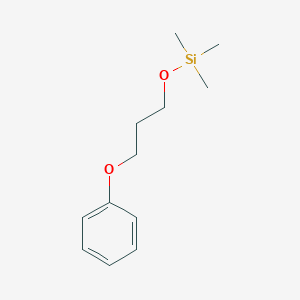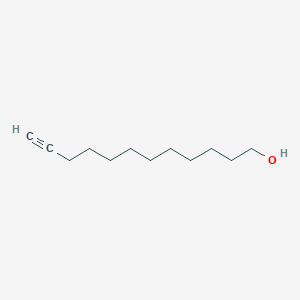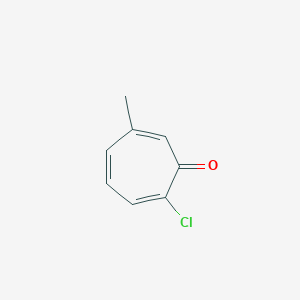
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM). It was first developed by Acadia Pharmaceuticals in 2009. ACP-105 is a promising compound for research purposes due to its ability to selectively target androgen receptors in specific tissues without affecting other tissues. This makes it a potentially useful tool for studying the effects of androgens in various physiological and pathological conditions.
Mechanism Of Action
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one works by selectively binding to androgen receptors in specific tissues, such as the skeletal muscle and bone tissues. This results in increased protein synthesis and muscle growth, as well as increased bone density. 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one has been shown to be highly selective for androgen receptors, with minimal activity on other receptors such as the estrogen receptor.
Biochemical And Physiological Effects
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one has been shown to have a number of biochemical and physiological effects in animal models. These include increased muscle mass and strength, increased bone density, and improved insulin sensitivity. 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one is its high selectivity for androgen receptors in specific tissues. This makes it a potentially useful tool for studying the effects of androgens in these tissues, without affecting other tissues. 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one is that it has not yet been extensively studied in humans, and its long-term safety and efficacy are not yet known.
Future Directions
There are several potential future directions for research on 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one. One area of interest is its potential therapeutic applications in conditions such as muscle wasting and osteoporosis. Another area of interest is its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the safety and efficacy of 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one, and to explore its potential therapeutic applications in various conditions.
Synthesis Methods
The synthesis of 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one involves several steps starting from commercially available starting materials. The first step involves the preparation of 2-chloro-6-methylphenol, which is then converted to the corresponding 2-chloro-6-methylphenyl ketone. The ketone is then reacted with cycloheptadiene in the presence of a Lewis acid catalyst to form the desired cycloheptadienone product. The final step involves the selective reduction of the ketone group to form the cycloheptadienol product, which can be further purified to obtain 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one.
Scientific Research Applications
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one has been shown to have a high affinity for androgen receptors, particularly in the skeletal muscle and bone tissues. This makes it a potentially useful tool for studying the effects of androgens on these tissues. 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one has been shown to increase muscle mass and strength in animal models, and it may have potential therapeutic applications in conditions such as muscle wasting and osteoporosis.
properties
CAS RN |
16939-67-6 |
|---|---|
Product Name |
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one |
Molecular Formula |
C8H7ClO |
Molecular Weight |
154.59 g/mol |
IUPAC Name |
2-chloro-6-methylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(9)8(10)5-6/h2-5H,1H3 |
InChI Key |
AMMHMEQVNCGLON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC=C1)Cl |
Canonical SMILES |
CC1=CC(=O)C(=CC=C1)Cl |
synonyms |
2,4,6-Cycloheptatrien-1-one, 2-chloro-6-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
